molecular formula C11H16IN3O2 B14042264 tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Cat. No.: B14042264
M. Wt: 349.17 g/mol
InChI Key: AKLKAZQAAKHSDE-UHFFFAOYSA-N
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Description

Tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate: is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family. This compound is characterized by its unique structure, which includes a tert-butyl group, an iodine atom, and a dihydroimidazo[1,2-a]pyrazine core. The presence of these functional groups makes it a valuable compound in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-a]pyrazine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazo[1,2-a]pyrazine core.

    Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, often using reagents such as iodine or N-iodosuccinimide (NIS).

    Attachment of the Tert-butyl Group: The tert-butyl group is typically introduced via alkylation reactions using tert-butyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Iodination: Iodine, N-iodosuccinimide (NIS)

    Alkylation: Tert-butyl halides, bases like potassium carbonate

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like DMF or THF

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom.

Mechanism of Action

The mechanism of action of tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-iodo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is unique due to the presence of the iodine atom, which allows for versatile chemical modifications. This makes it a valuable intermediate for the synthesis of a wide range of derivatives with potential biological activities.

Properties

Molecular Formula

C11H16IN3O2

Molecular Weight

349.17 g/mol

IUPAC Name

tert-butyl 3-iodo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)14-4-5-15-8(12)6-13-9(15)7-14/h6H,4-5,7H2,1-3H3

InChI Key

AKLKAZQAAKHSDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2I)C1

Origin of Product

United States

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